molecular formula C8H8O B127231 2-Ethenylphenol CAS No. 695-84-1

2-Ethenylphenol

Cat. No. B127231
CAS RN: 695-84-1
M. Wt: 120.15 g/mol
InChI Key: JESXATFQYMPTNL-UHFFFAOYSA-N
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Description

2-Ethenylphenol, also known as 2-Ethylphenol, is an organic compound with the formula C2H5C6H4OH . It is one of three isomeric ethylphenols . This compound is a colorless liquid and occurs as an impurity in xylenols . It is used in the production of commercial phenolic resins . The synthesis of 2-Ethenylphenol is achieved by the ethylation of phenol using ethylene or ethanol in the presence of aluminium phenolate .


Synthesis Analysis

The synthesis of phenols, such as 2-Ethenylphenol, can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-Ethenylphenol consists of an ethyl group (C2H5) attached to a phenol group (C6H4OH) . The molecular formula is C8H10O , and the molar mass is 122.167 g·mol−1 . The compound appears as a colorless liquid .


Chemical Reactions Analysis

Phenols, including 2-Ethenylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The physical properties of 2-Ethenylphenol include its appearance as a colorless liquid , a density of 1.0146 g/cm3 , and a melting point of −3.3 °C . The chemical properties include its reactivity with other substances, such as its ability to undergo electrophilic substitution reactions .

Scientific Research Applications

Organic Field-Effect Transistors

Research has highlighted the synthesis, characterization, and transistor performance of semiconductor materials based on derivatives of trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene. These materials demonstrate high thin film FET performance and good environmental stability, indicating potential applications in organic field-effect transistors (Zhang et al., 2009).

Fluorescent Structures for DNA and RNA Molecules

Etheno nucleosides, derivatives of 2-Ethenylphenol, have been synthesized for selective introduction into DNA or RNA sequences. These structures facilitate structure-function studies of various RNAs and DNA-RNA based diagnostics due to their high fluorescent intensity, demonstrating significant applications in biochemical and biological research (Srivastava et al., 1994).

Antioxidant Activity

A study on the antioxidant activities of phenolic acids, including derivatives of 2-Ethenylphenol, revealed that certain functional groups enhance antioxidant activities. These findings are significant in understanding the role of these compounds in health and disease management (Chen et al., 2020).

Environmental Fate in Recycled Paper Sludge

Research on alkylphenol ethoxylates, which include 2-Ethenylphenol derivatives, in recycled paper sludge shows that microbial degradation may reduce the risk of environmental contamination by these compounds. This insight is valuable for assessing environmental impacts of industrial processes (Hawrelak et al., 1999).

Enzymatic Modification for Antioxidant Synthesis

A study demonstrated the laccase-mediated oxidation of 2,6-Dimethoxyphenol, a compound related to 2-Ethenylphenol, to produce compounds with higher antioxidant capacity. This enzymatic modification shows potential for developing bioactive compounds (Adelakun et al., 2012).

Adsorption Studies on Activated Carbon Fibers

2-Ethenylphenol derivatives have been studied for their adsorption on activated carbon fibers, demonstrating their potential in water purification and environmental remediation processes (Liu et al., 2010).

Safety And Hazards

2-Ethenylphenol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-5-3-4-6-8(7)9/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESXATFQYMPTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24980-18-5
Record name Phenol, 2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24980-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50873443
Record name 2-Ethenylphenol
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenylphenol

CAS RN

695-84-1, 31257-96-2
Record name Phenol, 2-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenylphenol
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Record name Vinylphenol
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Record name 2-ethenylphenol
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Record name PHENOL, 2-ETHENYL-
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Synthesis routes and methods I

Procedure details

As a result, 3.5 liters of a toluene solution containing 1.5 mols of a vinylphenol mixture of 37.0 mol% o-vinylphenol, 24.7 mol% m-vinylphenol, 36.9 mol% p-vinylphenol and 1.4 mol% ethylphenol was obtained as the extract. As the raffinate, 10.4 liters of a toluene solution containing 2.6 mols of an ethylphenol mixture of 9.9 mol% o-ethylphenol, 4.0 mol% m-ethylphenol, 85.1 mol% p-ethylphenol and 1.0 mol% vinylphenol was obtained.
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2.6 mol
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10.4 L
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Synthesis routes and methods II

Procedure details

2-ethenyl phenol was synthesized according to the procedure of Corson et al. (J. Org. Chem., 1958, 23, 544) and silated by standard procedures. 2-t-butyldimethylsiloxy styrene (550 mg, 2.03 mmoles) was dissolved in tetrahydrofuran (4.0 mL). Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol (690 mg, 4.06 mmoles) and N-bromosuccinimide were added. One drop of perchloric acid (70%) was added. The reaction was stirred for 11/2 hrs after which time a 1M solution of tetrabutylammonium fluoride in THF (2.5 mL) (any fluoride source, such as KF, NaF, CaF2, HF will suffice) was added and the solution was stirred for an hour. The reaction mixture was diluted with diethyl ether and washed with H2O. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. It was then chromatographed on SiO2 (10-20% Et2O/hexane) to obtain 210 mg of the desired product in about 95% purity.
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2-t-butyldimethylsiloxy styrene
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550 mg
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4 mL
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[Compound]
Name
Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol
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690 mg
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solution
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Synthesis routes and methods III

Procedure details

To a suspension of methyltriphenylphosphonium bromide (19.65 g, 55.00 mmol) in tetrahydrofuran (200 mL) cooled to 0° C. is added n-butyllithium (1.6 M in hexanes, 37.5 mL, 60.00 mmol) and the reaction mixture is allowed to stir at 0° C. for 30 min. The ylide is added via cannula to a solution of 3-methoxysalicylaldehyde (3.80 g, 25.00 mmol) in tetrahydrofuran (100 mL) and the reaction mixture is allowed to stir at room temperature for 3 hours. The reaction mixture is quenched by the addition of aqueous ammonium chloride (100 mL) and diluted with water (300 mL). The aqueous layer is separated and extracted with diethyl ether (3×200 mL). The combined organic extracts are washed with water (300 mL) and aqueous sodium chloride (300 mL), dried (magnesium sulfate), and filtered through a plug of silica (10 cm×5 cm). The solvent is removed in vacuo to give the 2-vinylphenol as a crude oil which is dissolved in tetrahydrofuran (200 mL). To the resulting solution is added (S)-2-hydroxy-3-buten-1-yl p-tosylate (7.27 g, 30.00 mmol), triphenylphosphine (7.87 g, 30.00 mmol), and diethyl azodicarboxylate (5.22 g, 30.00 mmol). The reaction mixture is allowed to stir at room temperature for 12 hours. The reaction mixture is quenched by the addition of water (200 mL). The aqueous layer is separated and extracted with ethyl acetate (2×250 mL). The combined organic extracts are washed with water (200 mL) and aqueous sodium chloride (300 mL), dried using magnesium sulfate, and the solvent is removed in vacuo to give a crude solid. Purification by flash column chromatography (silica, ethyl acetate:hexanes 4:1) provides 5.33 g (57% y, >97% ee) of (2R)-2-(2-methoxy-6-vinylphenoxy)-3-butenyl 4-methylbenzenesulfonate as a colorless oil. [α]D25=−8.06 (c 9.93 in chloroform, >97% ee); Rf=0.57 (silica, ethyl acetate:hexanes 3:7); Anal. Calcd. for C20H22O5S.0.2H2O: C, 63.57; H, 5.97. Found: C, 63.37; H, 5.66.
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37.5 mL
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3.8 g
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100 mL
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19.65 g
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxycinnamic acid or coumarin (2H-1-Benzopyran-2-one) (0.0083 mol), LiOH (10%, 4 mL), imidazole (1 mL) and dimethylsulphoxide were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (200 W, 180° C.) for 5-8 minutes. After completion of reaction, it was worked up and purified as in example V and provided viscous liquid. 58% yield; 1H NMR (CDCl3) δ 7.40 (1H, d, J=7.67 Hz), 7.14 (1H, m), 6.95 (2H, m), 6.80 (1H, d, J=8.07 Hz), 5.78 (1H, d, J=17.10 Hz), 5.37 (1H, d, J=11.20 Hz), 5.01 (1H, s); 13C NMR (CDCl3) δ 153.1, 132.2, 129.8, 128.4, 125.6, 121.8, 116.7 and 116.4.
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4 mL
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1 mL
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58%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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